4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Overview
Description
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is an organic compound characterized by the presence of a furan ring substituted with a 2,2-difluoroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one typically involves the alkylation of furan-2(5H)-one derivatives. One common method is the C-3 alkylation of 4-((2,2-difluoroethyl)amino)-5,5-disubstituted furan-2(5H)-ones with heteroarylmethyl chlorides using cesium carbonate as a base. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields (62-85%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one can undergo various chemical reactions, including:
Alkylation: As mentioned, it can be alkylated at the C-3 position using heteroarylmethyl chlorides and cesium carbonate.
Reduction: The compound can be reduced to form different derivatives, potentially altering its chemical and physical properties.
Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cesium Carbonate: Used as a base in alkylation reactions.
Heteroarylmethyl Chlorides: Used as alkylating agents.
Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with heteroarylmethyl chlorides yields 4-((2,2-difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones .
Scientific Research Applications
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one involves its interaction with various molecular targets. The difluoroethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-((2,2-Difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones: These compounds are closely related and share similar chemical properties and reactivity.
2,2-Difluoro-2,3-dihydrofurans: These compounds also contain a difluoroethyl group and a furan ring, making them structurally similar.
Uniqueness
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the difluoroethylamino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,2-difluoroethylamino)-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c7-5(8)2-9-4-1-6(10)11-3-4/h1,5,9H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVQKHOAIGBZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905029 | |
Record name | 4-(2,2-Difluoroethylamino)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134834-71-1 | |
Record name | 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134834711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,2-Difluoroethylamino)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,2-difluoroethyl)amino]-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ1AWX6PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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